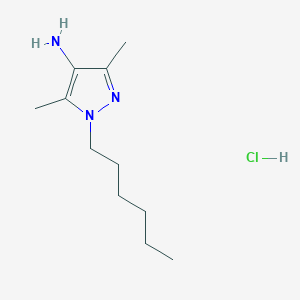

1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with hexyl and dimethyl groups.

Métodos De Preparación

The synthesis of 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves the formation of the pyrazole ring followed by the introduction of the hexyl and dimethyl substituents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

This compound has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The specific pathways involved depend on the context of its application .

Comparación Con Compuestos Similares

Similar compounds to 1-hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride include other pyrazole derivatives such as:

- 3,5-Dimethyl-1H-pyrazole

- 1-Hexyl-3-methyl-1H-pyrazole

- 4-Amino-3,5-dimethyl-1H-pyrazole These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential uses .

Actividad Biológica

Overview

1-Hexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole derivative notable for its unique structural features, including a hexyl chain and dimethyl substitutions on the pyrazole ring. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may modulate these pathways, influencing processes such as inflammation and cell signaling.

Target Enzymes and Pathways

Research indicates that pyrazole derivatives often act as enzyme inhibitors. For instance, related compounds have been shown to inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by regulating the degradation of palmitoylethanolamide (PEA) . This inhibition can enhance the anti-inflammatory effects at sites of inflammation.

Biological Activities

The compound exhibits a range of biological activities:

- Anti-inflammatory Effects : By inhibiting NAAA, it preserves PEA levels, which can reduce inflammation .

- Anticancer Potential : Similar pyrazole derivatives have demonstrated selective cytotoxicity against cancer cell lines, particularly pancreatic ductal adenocarcinoma .

- Enzyme Inhibition : The compound may inhibit specific kinases relevant to disease processes, similar to findings with other pyrazole derivatives .

Case Studies and Experimental Data

- Inhibition Studies : In vitro studies have shown that certain pyrazole derivatives exhibit significant inhibitory activity against various protein kinases. For example, compounds designed based on the pyrazole structure have been tested against casein kinase 1δ/ε, revealing selective inhibition profiles .

- Structure-Activity Relationship (SAR) : Detailed SAR studies have identified critical structural features that enhance biological activity. For instance, modifications to the side chains significantly affect the potency against target enzymes .

- Cytotoxicity Assays : Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Results indicate that certain derivatives possess IC50 values below 10 µM, highlighting their potential as anticancer agents .

Comparative Analysis

The following table summarizes the biological activities and key findings related to this compound and related compounds:

| Compound Name | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| 1-Hexyl-3,5-dimethyl-1H-pyrazol-4-am | Anti-inflammatory (NAAA inhibition) | Not specified | Preserves PEA levels |

| Pyrazole derivative 3c | Cytotoxicity against PANC-1 | <10 | Selective for pancreatic cancer |

| Pyrazole azabicyclo[3.2.1]octane | NAAA inhibition | 0.042 | Potent inhibitor with non-covalent action |

| N-(1H-Pyrazol-3-yl)quinazolin-4-am | CK1δ/ε inhibition | Not specified | Potential for neurodegenerative disorders |

Propiedades

IUPAC Name |

1-hexyl-3,5-dimethylpyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3.ClH/c1-4-5-6-7-8-14-10(3)11(12)9(2)13-14;/h4-8,12H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUIOSJWJWNZTPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C(=C(C(=N1)C)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.